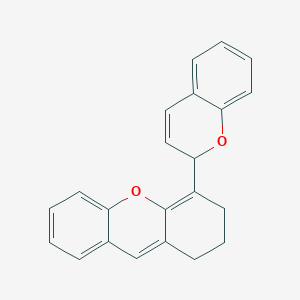
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene is a complex organic compound that belongs to the class of flavanones. These compounds are characterized by a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives . Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene typically involves the condensation of appropriate benzopyran and xanthene derivatives under controlled conditions. One common method involves the use of acid catalysts to facilitate the reaction between 2H-1-benzopyran and 2,3-dihydro-1H-xanthene . The reaction conditions often include elevated temperatures and the presence of a solvent such as ethanol or methanol to ensure proper mixing and reaction progression.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Chromones: These are naturally occurring phenolic derivatives of chromone and are isomers of coumarin.
Uniqueness
4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene is unique due to its specific structural features and the combination of benzopyran and xanthene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
92569-88-5 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(2H-chromen-2-yl)-2,3-dihydro-1H-xanthene |
InChI |
InChI=1S/C22H18O2/c1-3-10-19-15(6-1)12-13-21(23-19)18-9-5-8-17-14-16-7-2-4-11-20(16)24-22(17)18/h1-4,6-7,10-14,21H,5,8-9H2 |
InChI Key |
RKOGIDCLQAJCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3OC2=C(C1)C4C=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















